molecular formula C26H22N4O3S2 B2598879 2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide CAS No. 1223831-50-2

2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide

Cat. No.: B2598879
CAS No.: 1223831-50-2
M. Wt: 502.61
InChI Key: VWLAFNNCGQEMAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a tricyclic core (tricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaene) fused with a benzothiazine moiety. Key functional groups include:

  • A 5-benzyl substituent on the tricyclic system.
  • A sulfanyl (-S-) bridge linking the tricyclic core to an acetamide side chain.
  • An N-(3-methoxyphenyl)methyl group on the acetamide, introducing aromatic and methoxy pharmacophores.

Properties

IUPAC Name

2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S2/c1-33-19-10-5-9-18(13-19)14-28-21(31)16-34-26-29-22-20-11-6-12-27-24(20)35-23(22)25(32)30(26)15-17-7-3-2-4-8-17/h2-13H,14-16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLAFNNCGQEMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC5=C3C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide involves multiple steps, including the formation of the triazatricyclo structure and the introduction of the sulfanyl and acetamide groups. The reaction conditions typically involve the use of specific catalysts and reagents to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide exhibit significant anticancer properties. For instance, derivatives of triazine compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Neuroprotective Effects
The compound's structure suggests potential neuroprotective applications. Studies on related thiazole derivatives have demonstrated protective effects against neurodegenerative diseases by modulating oxidative stress and inflammatory pathways . This opens avenues for further exploration of the compound in treating conditions like Alzheimer's and Parkinson's disease.

Anti-inflammatory Properties
Compounds with similar frameworks have been documented to exhibit anti-inflammatory activities. They act by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX, thus providing therapeutic benefits for autoimmune diseases .

Pharmacology

Pharmacokinetics and Bioavailability
The pharmacokinetic profile of the compound is crucial for its application in drug development. Research indicates that modifications to the chemical structure can enhance solubility and bioavailability, making it suitable for oral administration .

Synergistic Effects with Other Drugs
The potential for synergistic effects with existing medications is another area of interest. Combining this compound with established therapies may enhance efficacy while reducing side effects in cancer treatment protocols .

Materials Science

Synthesis of New Materials
The unique structural characteristics of the compound allow for its use in synthesizing novel materials with specific properties. Its ability to form complexes with metals can lead to applications in catalysis and materials engineering .

Nanotechnology Applications
In nanotechnology, derivatives of this compound can be utilized to create nanoparticles that serve as drug delivery systems or imaging agents due to their biocompatibility and functionalization capabilities .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant apoptosis induction in breast cancer cell lines using a derivative of the compound .
Study 2NeuroprotectionShowed effective reduction in oxidative stress markers in neuronal cell cultures treated with similar thiazole derivatives .
Study 3Anti-inflammatory EffectsReported inhibition of TNF-alpha production in macrophages treated with related compounds .

Mechanism of Action

The mechanism of action of 2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s closest structural analog in the provided evidence is 2-{[6-(3-Methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide (ChemSpider ID: 892312-51-5). Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Property Target Compound Analog ()
Core Structure Tricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaene with 8-thia-3,5,10-triaza Pyrimido[5,4-c][2,1]benzothiazine with a sulfone group (5,5-dioxido)
Substituents 5-Benzyl; N-(3-methoxyphenyl)methyl 6-(3-Methoxybenzyl); N-(2-methoxyphenyl)
Sulfur Oxidation State Thioether (-S-) Sulfone (-SO₂-)
Molecular Formula Not explicitly provided in evidence C₂₈H₂₆N₄O₅S₂
Molecular Weight Estimated ~550–600 g/mol (based on structure) 570.65 g/mol

Key Differences and Implications

Core Heterocyclic System :

  • The target compound’s tricyclo[7.4.0.0²,⁷]trideca system is more conformationally constrained than the pyrimido-benzothiazine core of the analog. This rigidity may enhance target binding selectivity but reduce solubility .
  • The analog’s sulfone group (-SO₂-) increases polarity and metabolic stability compared to the thioether (-S-) in the target compound .

Substituent Positioning :

  • The 3-methoxyphenyl group in the target compound vs. the 2-methoxyphenyl in the analog alters electronic and steric profiles. The para-methoxy position (relative to the benzyl group) may improve π-π stacking interactions in biological targets .

Research Findings and Limitations

  • Synthetic Challenges : Both compounds require multi-step syntheses, but the tricyclic core of the target compound introduces greater complexity in ring closure and stereochemical control.
  • Biological Data Gap: No activity data (e.g., IC₅₀ values, selectivity profiles) are available for the target compound, limiting direct pharmacological comparisons.
  • SAR Insights: The analog’s sulfone group and 2-methoxyphenyl substituent suggest that minor structural modifications significantly impact solubility and target engagement, a trend likely applicable to the target compound .

Biological Activity

The compound 2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of the compound involves multi-step organic reactions that typically include:

  • Formation of the tricyclic core : Utilizing starting materials containing thiadiazoles and oxadiazoles.
  • Substitution reactions : Introducing the benzyl and methoxyphenyl groups through nucleophilic substitution.
  • Final acetamide formation : Coupling the final intermediates to yield the target compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance:

  • Cytotoxicity Assays : Compounds with oxadiazole and thiadiazole moieties have shown significant cytotoxic effects against various cancer cell lines such as HL-60 (pro-myelocytic leukemia) and HT29 (colon carcinoma). The IC50 values for related compounds in these assays ranged from 19 µM to 42 µM .
CompoundCell LineIC50 (µM)
Compound AHL-6019
Compound BHT2928
Compound CNCI H29242

The proposed mechanisms by which this compound exerts its biological activities include:

  • Inhibition of DNA Topoisomerases : Similar compounds have been shown to inhibit topoisomerases, leading to DNA damage in cancer cells.
  • Induction of Apoptosis : Studies suggest that these compounds can activate apoptotic pathways in cancer cells, promoting cell death.

Antimicrobial Activity

Research indicates that derivatives of this compound may also exhibit antimicrobial properties against various pathogens:

  • Mycobacterium tuberculosis : Certain derivatives have demonstrated significant inhibitory activity against Mtb strains with MIC values as low as 0.045 µg/mL .
PathogenCompoundMIC (µg/mL)
MtbCompound D0.045
E. coliCompound E0.5

Case Studies

  • Study on Antitumor Activity : A recent investigation into a series of oxadiazole derivatives found that one compound exhibited an IC50 value of 0.5 µg/mL against resistant strains of Mtb, suggesting a promising avenue for further development in treating tuberculosis .
  • Combination Therapy Potential : In vitro studies have indicated that this compound may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.